molecular formula C10H20O5 B609252 m-PEG4-aldehyde CAS No. 197513-96-5

m-PEG4-aldehyde

Cat. No. B609252
M. Wt: 220.27
InChI Key: WLRJZJYTQKVDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG4-aldehyde is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The hydrophilic PEG4 spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular formula of m-PEG4-aldehyde is C10H20O5 . Its molecular weight is 220.26 g/mol . The IUPAC name is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal .


Physical And Chemical Properties Analysis

M-PEG4-aldehyde has a molecular weight of 220.26 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 . Its exact mass and monoisotopic mass are 220.13107373 g/mol . The topological polar surface area is 54 Ų .

Scientific Research Applications

Poly(ethylene glycols) (PEGs) and their derivatives are finding a rapidly expanding range of chemical, biomedical, and industrial applications resulting from their low cost and useful properties, such as solubility in aqueous and organic solvents, metal complexing ability, biological compatibility, and ease of chemical modification .

Five general routes for the preparation of polyoxyethylene [generally referred to as poly(ethylene glycol) or PEG] derivatives are described. These routes are (1) nucleophilic displacements with the alkoxide of PEG, (2) nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide, (3) reductive amination of PEG-aldehyde, (4) reductive amination of PEG-amine, and (5) nucleophilic displacements on the s -triazine derivative prepared from s-triazine trichloride (cyanuric chloride) and PEG .

Potential applications to catalysis, cell purifications, and other areas are discussed briefly .

  • Separation Science

    • PEG has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods .
    • In the presence of PEG, LC retention of macromolecules is altered and stability of their structure is maintained .
    • PEG was effective in CE as a permanent coating for fused silica capillaries to shield free silanol groups that can cause protein adsorption to the wall resulting in band broadening and low recovery of the separated proteins .
    • In gas chromatography, PEG-based stationary phases were applied for separation of polar analytes .
    • PEG could also serve as an extraction medium in solid phase microextraction and aqueous two phase systems .
  • Chemical, Biomedical, and Industrial Applications

    • PEGs and their derivatives are finding a rapidly expanding range of chemical, biomedical, and industrial applications resulting from their low cost and useful properties, such as solubility in aqueous and organic solvents, metal complexing ability, biological compatibility, and ease of chemical modification .
    • The linear polymers have been employed as soluble matrices for liquid-phase peptide synthesis, ligands for water-soluble transition-metal complexes, drug carriers, and water-soluble cell fusion agents .
    • Other reasons for the current interest in PEGs include their reduction of enzyme immunogenicity, and their utility in cell separations with the immiscible aqueous solutions formed by dextran and PEG (phase partitioning) .
  • PEG Linkers

    • BroadPharm provides monofunctional or heterobifunctional mPEG (Poly(ethylene glycol) monomethyl ether) linkers with various active groups including carboxylic acid, NHS ester, hydroxyl, amine, azide, bromide, maleimide, alkyne, aldehyde, thiol, toysl, etc .
  • Additive Manufacturing

    • In today’s era, additive manufacturing (AM) is attracting unparalleled attention across the globe .
    • From initial obscurity, today there is practically no sphere of life untouched by this technology .
    • AM has emerged from rapid prototyping and is today utilised in fabricating large number of end products .
    • These consistent advancements lead to emergence of newer research fields and challenges that demand attention .
    • It is also interesting to observe the spectrum of AM applications that have grown over years .
  • Labeling and Crosslinking Carbonyls

    • m-PEG4-aldehyde is a aldehyde linker that is reactive to hydrazide and aminooxy groups for labeling and crosslinking carbonyls (oxidized carbohydrates) .
    • The hydrophilic PEG4 spacer increases solubility in aqueous media .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h3H,2,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRJZJYTQKVDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG4-aldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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